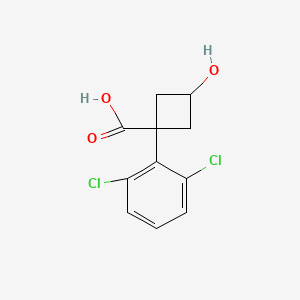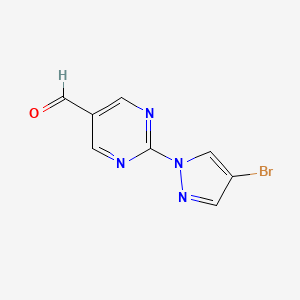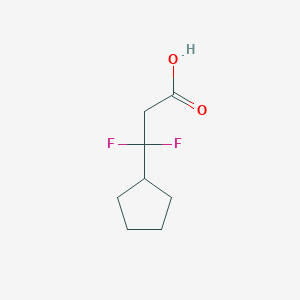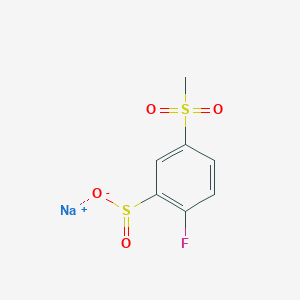
3-Chloro-4-methoxy-N-(pentan-3-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methoxy-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H18ClNO It is a derivative of aniline, featuring a chloro and methoxy substituent on the benzene ring, along with a pentan-3-yl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group, forming 3-amino-4-methoxyaniline.
Chlorination: The amino group is chlorinated to form 3-chloro-4-methoxyaniline.
Alkylation: Finally, the aniline derivative undergoes alkylation with pentan-3-yl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-Chloro-4-methoxy-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 4-methoxy-N-(pentan-3-yl)aniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-Methoxy-N-(pentan-3-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-methoxy-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the pentan-3-yl group can affect its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxyaniline: Lacks the pentan-3-yl group, resulting in different chemical properties and applications.
4-Methoxy-N-(pentan-3-yl)aniline:
3-Chloro-N-(pentan-3-yl)aniline: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
Uniqueness
3-Chloro-4-methoxy-N-(pentan-3-yl)aniline is unique due to the presence of both chloro and methoxy substituents on the benzene ring, along with the pentan-3-yl group on the nitrogen atom
特性
分子式 |
C12H18ClNO |
|---|---|
分子量 |
227.73 g/mol |
IUPAC名 |
3-chloro-4-methoxy-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H18ClNO/c1-4-9(5-2)14-10-6-7-12(15-3)11(13)8-10/h6-9,14H,4-5H2,1-3H3 |
InChIキー |
NCJDOKIZECFVSC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=CC(=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13246496.png)


![2-[(Nonan-2-yl)amino]propan-1-ol](/img/structure/B13246513.png)


![1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13246533.png)
![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13246538.png)

![Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13246555.png)

![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13246564.png)

